molecular formula C9H8ClNO B102880 6-chloro-3,4-dihydro-1H-quinolin-2-one CAS No. 19358-40-8

6-chloro-3,4-dihydro-1H-quinolin-2-one

Katalognummer: B102880
CAS-Nummer: 19358-40-8
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: QKDOVTGWTBEYMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3,4-dihydro-1H-quinolin-2-one (CAS: 19358-40-8) is a bicyclic heterocyclic compound featuring a quinolinone core with a chlorine substituent at the 6-position. It has emerged as a critical fragment in fragment-based drug design (FBDD), particularly in the development of activated factor XI (FXIa) inhibitors. As a neutral P1 fragment, it binds selectively to the S1 pocket of FXIa, a serine protease involved in blood coagulation . Its discovery through virtual screening and NMR-based assays marked a breakthrough in creating anticoagulants with low bleeding risk . The compound’s IC₅₀ against FXIa is 140 μM, but structural modifications have enabled the development of derivatives with nanomolar potency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 6-chloro-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-chloro-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-chloro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 6-chloro-3,4-dihydro-1H-quinolin-2-one with structurally and functionally related compounds, focusing on biological activity, physicochemical properties, and therapeutic applications.

Structural Analogs in FXIa Inhibition

Table 1: Key FXIa Inhibitors Derived from Quinolinone Fragments

Compound Structure/Modification FXIa IC₅₀ Selectivity/Permeability Key Features
This compound (5) Neutral P1 fragment 140 μM Moderate permeability Binds S1 pocket; foundational for hybrid inhibitors
4-Methylquinolin-6-amine (6) Weakly basic quinolin-2-amine 240 μM Lower selectivity Distinct binding mode in FXIa; less potent than 5
Compound 13 (AstraZeneca) Hybrid of 5 + prime-side fragments 1.0 nM High selectivity Combines S1 and S1’-S2’ binding; low hydrophilicity improves bioavailability
4-(Aminomethyl)-6-chloroquinolin-2(1H)-one P1 = 6-chloroquinolinone + aminomethyl 1 nM Not reported Part of a phenylalanine-based inhibitor with enhanced potency

Key Observations :

  • Potency: The unmodified this compound fragment (5) has moderate activity (IC₅₀ = 140 μM), but hybridization with prime-side fragments (e.g., compound 13) improves potency by 140,000-fold .
  • Binding Modes : While 5 binds exclusively to the S1 pocket, compound 6 adopts a distinct orientation in FXIa, reducing its efficacy .
  • Hydrophilicity : Derivatives like compound 13 address the high polar surface area of 5, enhancing permeability and oral bioavailability .

Structural Isomers and Homologs

Table 2: Physicochemical Properties of Chlorinated Quinolinone Isomers

Compound CAS Number Purity Molecular Weight Key Differences
This compound 19358-40-8 97% 181.62 Chlorine at 6-position; neutral FXIa binder
7-Chloro-3,4-dihydro-1H-quinolin-2-one 14548-50-6 98% 181.62 Chlorine at 7-position; unexplored in FXIa
6-Chloro-2,3-dihydroquinolin-4(1H)-one 21617-20-9 98% 181.62 Ketone at 4-position; no reported bioactivity

Key Observations :

  • The 6-chloro isomer remains the most studied for FXIa inhibition .
  • Synthetic Accessibility : High-purity isomers are commercially available, enabling rapid SAR exploration .

Compounds in Other Therapeutic Contexts

  • MAO-B Inhibitors: Derivatives like 6-(4-bromophenylmethoxy)-3,4-dihydro-1H-quinolin-2-one exhibit potent MAO-B inhibition (IC₅₀ < 10 nM) due to hydrophobic interactions at the 6/7 positions .
  • AMPAR/KAR Modulators: Thienothiadiazine dioxides (e.g., 6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) share structural motifs but target ion channels .

Biologische Aktivität

6-Chloro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol. This compound belongs to the quinolinone family, characterized by a bicyclic structure that includes a fused benzene and pyridine ring, with a chlorine atom at the 6th position and a carbonyl group at the 2nd position. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy . Research indicates that this compound exhibits effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This makes it a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound acts as an inhibitor of serine proteases , particularly factor XIa (FXIa), which plays a crucial role in the coagulation cascade. By binding to the S1 pocket of FXIa, this compound can potentially reduce thrombin formation and fibrin clot generation, thereby exhibiting antithrombotic properties with a lower risk of bleeding compared to traditional anticoagulants . This interaction highlights its relevance in treating thrombotic disorders.

Table: Summary of Biological Activities

Biological Activity Description Potential Applications
AntimicrobialEffective against various bacterial strainsAntibiotic development
AnticancerInduces apoptosis in cancer cellsCancer therapeutics
Enzyme InhibitionInhibits FXIa and other serine proteasesAntithrombotic therapies

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for certain strains, demonstrating its potential as an effective antimicrobial agent.

Investigation into Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. Specifically, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its mechanism of action as an anticancer agent .

Research on FXIa Inhibition

A detailed investigation into the interaction between this compound and FXIa demonstrated that this compound effectively binds to the enzyme's active site. This binding inhibits FXIa activity, leading to decreased thrombin generation in vitro. Such findings suggest that this compound could be developed into a novel therapeutic agent for managing thrombotic conditions without the associated bleeding risks seen with current anticoagulants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-3,4-dihydro-1H-quinolin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving nitro reduction, alkylation, and cyclization. For example:

  • Nitro Reduction : Hydrogenation of 6-nitro derivatives using Pd/C catalyst under H₂ in ethanol (72.9% yield after purification) .
  • Alkylation : Reaction with chloroiodopropane in DMF using NaH as a base, followed by nucleophilic displacement with amines (e.g., dimethylamine or pyrrolidine) in acetonitrile at 60°C .
  • Cyclization : Ionic cyclization of N-methoxy-3-phenylpropionamide using polymer-supported hypervalent iodine reagents, yielding 3,4-dihydroquinolin-2-one derivatives .
    Optimization focuses on solvent choice (e.g., THF for LiAlH₄ reductions), temperature control, and catalytic additives (e.g., KI for SN2 reactions).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR : Analysis of aromatic protons (δ 6.8–7.2 ppm) and carbonyl groups (δ 165–170 ppm in 13C^{13}\text{C} NMR) to confirm the dihydroquinolinone scaffold .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 209.67 for C₁₁H₁₂ClNO) and fragmentation patterns validate purity .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and NH groups (~3300 cm⁻¹) .

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

  • Methodological Answer : The compound acts as a FXIa inhibitor (IC₅₀ = 1.0 nM) by binding to the S1 pocket. Mechanistic studies involve:

  • Fragment-Based Screening : NMR and X-ray crystallography to identify binding interactions in the FXIa active site .
  • Pharmacological Assays : Halothane-induced sleeping time tests in mice to assess CNS activity and forced-swimming tests for antidepressant effects .

Advanced Research Questions

Q. How can structural modifications improve pharmacokinetic properties (e.g., permeability) of this compound derivatives?

  • Methodological Answer : Strategies include:

  • Prime-Side Expansion : Adding hydrophobic groups (e.g., thiophene-carboximidamide) to reduce polar surface area and enhance membrane permeability .
  • Linker Optimization : Introducing 3-carbon spacers between the quinolinone core and basic amines (e.g., dimethylaminoethyl) to balance hydrophilicity and bioavailability .
  • Prodrug Approaches : Masking polar groups (e.g., hydroxyl or amine) with ester or acetyl moieties for improved oral absorption .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., sigma receptor agonism vs. antagonism)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., receptor binding vs. in vivo models). Resolution methods:

  • Competitive Binding Assays : Use of 3^3H-DTG to quantify sigma receptor affinity and compare with reference agonists (e.g., pentazocine) and antagonists (e.g., rimcazole) .
  • Dose-Response Profiling : Testing compounds across multiple concentrations in forced-swimming (antidepressant) and cerebral concussion (CNS recovery) models .
  • Iterative SAR Analysis : Adjusting substituents (e.g., 3-chlorophenyl piperazine) to clarify activity trends .

Q. How does this compound compare to structurally similar compounds in FXIa inhibition?

  • Methodological Answer : Comparative analysis via:

  • X-ray Co-crystallography : Reveals that the chloro substituent enhances S1 pocket binding vs. non-halogenated analogs (e.g., 3,4-dihydroquinolin-2-one) .
  • Selectivity Profiling : Testing against related serine proteases (e.g., thrombin, Factor Xa) to confirm FXIa specificity (>1000-fold selectivity) .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding energy differences between chloro and bromo derivatives .

Q. What green chemistry methods are applicable to synthesizing this compound?

  • Methodological Answer : Sustainable approaches include:

  • Polymer-Supported Reagents : Using hypervalent iodine polymers for cyclization, reducing waste and enabling catalyst recycling .
  • Microwave-Assisted Synthesis : Accelerating reaction times (e.g., nitro reduction from 48 hr to 2 hr) while maintaining yields .
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) for safer alkylation steps .

Eigenschaften

IUPAC Name

6-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDOVTGWTBEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459758
Record name 6-chloro-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19358-40-8
Record name 6-chloro-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-chloro-3,4-dihydro-1H-quinolin-2-one
6-chloro-3,4-dihydro-1H-quinolin-2-one
6-chloro-3,4-dihydro-1H-quinolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.